molecular formula C11H15NO3 B8037582 O-Benzyl-DL-homoserine

O-Benzyl-DL-homoserine

Cat. No.: B8037582
M. Wt: 209.24 g/mol
InChI Key: QTPSXPIAJFBGLO-UHFFFAOYSA-N
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Description

O-Benzyl-DL-homoserine is a chemical compound with the molecular formula C11H15NO3 It is a derivative of homoserine, where the hydroxyl group is protected by a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Benzyl-DL-homoserine can be synthesized through several methods. One common approach involves the protection of the hydroxyl group of homoserine with a benzyl group. This can be achieved by reacting homoserine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the benzyl group protecting the hydroxyl group from further reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: O-Benzyl-DL-homoserine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl aldehyde, while reduction could produce benzyl alcohol.

Scientific Research Applications

O-Benzyl-DL-homoserine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

    Biology: The compound can be used to study enzyme mechanisms and protein interactions.

    Medicine: Research into potential therapeutic applications, such as drug development and delivery systems.

    Industry: It may be used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which O-Benzyl-DL-homoserine exerts its effects depends on its specific application. In biochemical research, it may act as a substrate or inhibitor for certain enzymes, affecting their activity and function. The benzyl group can also influence the compound’s interactions with other molecules, potentially altering its biological activity.

Comparison with Similar Compounds

    Homoserine: The parent compound without the benzyl protection.

    O-Benzyl-L-homoserine: The L-isomer of the compound.

    O-Benzyl-D-homoserine: The D-isomer of the compound.

Uniqueness: O-Benzyl-DL-homoserine is unique due to its racemic mixture, containing both D- and L-isomers. This can influence its reactivity and interactions compared to the individual isomers. The benzyl protection also provides stability, making it useful in various synthetic applications.

Properties

IUPAC Name

2-amino-4-phenylmethoxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c12-10(11(13)14)6-7-15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPSXPIAJFBGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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